molecular formula C13H19ClN2O B2831721 3-chloro-N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide CAS No. 341966-00-5

3-chloro-N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide

Cat. No. B2831721
CAS RN: 341966-00-5
M. Wt: 254.76
InChI Key: AOGSQXNQWJNTPY-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide is a chemical compound with the CAS Number: 341966-00-5 . It has a molecular weight of 254.76 . The compound is solid in physical form and has a melting point between 104 - 106 .


Molecular Structure Analysis

The IUPAC name of the compound is 3-chloro-N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide . The InChI code for the compound is 1S/C13H19ClN2O/c1-13(2,9-14)12(17)15-10-5-7-11(8-6-10)16(3)4/h5-8H,9H2,1-4H3,(H,15,17) .


Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a melting point between 104 - 106 . The compound has a molecular weight of 254.76 .

Scientific Research Applications

Synthesis Techniques

  • A study detailed the synthesis of 4,4-Dimethyl-3-isoxazolidinone through reactions involving 3-Chloro-N-hydroxy-2,2-dimethylpropanamide, achieving high yields and identifying the structure of the product through spectroscopic methods (Yang Gui-qiu & Yu Chun-rui, 2004).

Optical Applications

  • Research into novel chalcone derivative compounds, including those related to the query compound, explored their nonlinear optical properties, suggesting potential applications in optical devices like limiters due to their behavior under different laser intensities (K. Rahulan et al., 2014).

Agricultural and Chemical Applications

  • Modifications to the methylene group of related compounds were investigated for their insecticidal activity, showing that certain derivatives retain efficacy against pests and broaden the structure-activity relationship for agricultural applications (J. Samaritoni et al., 1999).

Analytical Chemistry Applications

  • A method for the determination of 3-Chloro-N-Hydroxy-2,2-Dimethylpropanamide by spectrophotometry was developed, indicating the compound's role in forming stable complexes for analytical purposes in aqueous solutions (L. Shu, 2011).

Structural Analysis

  • The synthesis and crystal structure of a compound closely related to the query were reported, providing insights into the molecular architecture and potential chemical reactivity based on the structural data obtained through X-ray diffraction (Huang Ming-zhi et al., 2005).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, H312, H315, H319, H332, H335 . The precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, P402 + P404 .

properties

IUPAC Name

3-chloro-N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O/c1-13(2,9-14)12(17)15-10-5-7-11(8-6-10)16(3)4/h5-8H,9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGSQXNQWJNTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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